Bexotegrast, also known as PLN-74809, is an investigational compound developed by Pliant Therapeutics. It is a dual-selective inhibitor of integrins αvβ6 and αvβ1, which play crucial roles in the activation of latent transforming growth factor-beta (TGF-β). This mechanism is particularly relevant in conditions characterized by fibrosis, such as idiopathic pulmonary fibrosis and primary sclerosing cholangitis. Bexotegrast is administered orally once daily and is currently undergoing clinical trials to evaluate its safety and efficacy in these diseases.
As a dual integrin inhibitor, bexotegrast interacts specifically with the αvβ6 and αvβ1 integrins. The chemical structure allows it to bind selectively to these integrins, inhibiting their interaction with TGF-β. This inhibition is significant because TGF-β is a key mediator in fibrogenesis. The exact chemical reaction pathways are not fully detailed in the available literature, but the inhibition of these integrins leads to a reduction in collagen deposition and other fibrotic markers.
Bexotegrast has demonstrated antifibrotic activity in clinical settings. In trials involving patients with idiopathic pulmonary fibrosis, bexotegrast treatment resulted in reduced levels of type 1 collagen deposition as measured by positron emission tomography imaging. Furthermore, improvements were noted in forced vital capacity and other lung function parameters, suggesting that bexotegrast may effectively modify disease progression by targeting fibrotic pathways .
Bexotegrast is primarily being investigated for its therapeutic potential in:
The compound has received Fast Track Designation and Orphan Drug Designation from the U.S. Food and Drug Administration for both indications, highlighting its potential significance in treating these serious conditions.
Interaction studies have focused on bexotegrast's safety profile and pharmacokinetics. In Phase 2 clinical trials, it was well tolerated across various doses, with most adverse events being mild or moderate . The studies also indicated that bexotegrast did not significantly interact with other common medications used by participants, suggesting a favorable safety profile for patients with complex medical histories.
Bexotegrast's unique mechanism as a dual inhibitor sets it apart from other compounds targeting similar pathways. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Nintedanib | Tyrosine kinase inhibitor | Targets multiple pathways involved in fibrosis |
| Pirfenidone | Antifibrotic agent | Acts through multiple mechanisms including TGF-β modulation |
| TGF-β inhibitors | Directly inhibit TGF-β | Focused solely on TGF-β without integrin targeting |
Bexotegrast's dual inhibition of both αvβ6 and αvβ1 integrins provides a broader approach to modulating fibrotic processes compared to other agents that may target only one pathway or mechanism .
Bexotegrast is defined by the molecular formula C₂₇H₃₆N₆O₃, corresponding to a molecular weight of 492.6 g/mol . Its systematic IUPAC name is (2S)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinazolin-4-ylamino)butanoic acid . The compound’s stereochemistry is explicitly denoted by the (2S) configuration, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₆N₆O₃ |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | (2S)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinazolin-4-ylamino)butanoic acid |
The structural complexity arises from its quinazoline and tetrahydro-naphthyridine moieties, linked via an amino-butanoic acid backbone. These features contribute to its dual αvβ6/αvβ1 integrin inhibition .
Bexotegrast exhibits moderate solubility in dimethyl sulfoxide (DMSO) at 250 mg/mL (507.50 mM) but requires ultrasonication for complete dissolution . In aqueous solutions, it demonstrates limited solubility, necessitating cosolvents like polyethylene glycol (PEG300) or surfactants such as Tween-80 to achieve concentrations of 2.08 mg/mL (4.22 mM) .
| Property | Value |
|---|---|
| Solubility in DMSO | 250 mg/mL (507.50 mM) |
| Aqueous Solubility | 2.08 mg/mL (4.22 mM) (with PEG300/Tween-80) |
| Purity | ≥98% |
| Storage Stability | -80°C for 6 months; -20°C for 1 month (sealed, protected from light) |
The compound’s stability is highly dependent on storage conditions. Lyophilized powder remains stable for up to two years at -20°C, while solutions in DMSO degrade within two weeks at 4°C . Thermal decomposition occurs above 388°C, as inferred from analogous compounds . No explicit data on photostability or hydrolysis susceptibility are reported, though the presence of ester and amine groups suggests sensitivity to acidic/basic conditions .
While detailed synthetic routes for bexotegrast remain proprietary, patent WO2020210404A1 describes its preparation as part of a broader class of integrin inhibitors . The synthesis likely involves:
Key manufacturing challenges include:
| Parameter | Consideration |
|---|---|
| Reaction Scale | Bench-scale (grams) to pilot-scale (kilograms) |
| Critical Quality Attributes | Enantiomeric purity (>99%), residual solvent levels (<0.1%) |
| Regulatory Compliance | adherence to ICH Q11 guidelines for pharmaceutical development |
These considerations underscore the balance between synthetic complexity and the demand for high-purity material in fibrosis research .
Bexotegrast exerts antifibrotic effects by simultaneously blocking αvβ6 and αvβ1 integrins, two key mediators of TGF-β activation in epithelial and stromal cells [1] [3]. Under physiological conditions, these integrins maintain low expression levels but become markedly upregulated in fibrotic microenvironments. The αvβ6 integrin, expressed on alveolar epithelial cells, binds latent TGF-β via an arginylglycylaspartic acid (RGD) motif, inducing conformational changes that release active TGF-β [2] [4]. Similarly, αvβ1 integrin on fibroblasts activates TGF-β through mechanical force-dependent mechanisms, perpetuating collagen synthesis [4].
Bexotegrast’s inhibition of both integrins disrupts this feedforward loop. In ligand-binding assays, bexotegrast demonstrated half-maximal inhibitory concentration (IC50) values of 5.7 nM for αvβ6 and 3.4 nM for αvβ1, with >445-fold selectivity over other αv integrins (e.g., αvβ3, αvβ5, αvβ8) [4]. This dual targeting is critical, as single-integrin inhibition may allow compensatory TGF-β activation through the uninhibited pathway.
Table 1: Selectivity Profile of Bexotegrast in Ligand-Binding Assays
| Integrin Subtype | IC50 (nM) | Fold Selectivity vs αvβ6 |
|---|---|---|
| αvβ6 | 5.7 | 1× |
| αvβ1 | 3.4 | 0.6× |
| αvβ3 | >10,000 | >1,754× |
| αvβ5 | 6,989 | 1,226× |
| αvβ8 | 2,539 | 445× |
Source: Adapted from ligand-binding assay data [4].
Phase 2 studies using αvβ6-specific positron emission tomography (PET) tracers confirmed target engagement, showing dose-dependent reductions in pulmonary integrin occupancy following bexotegrast administration [1]. This translational evidence supports the compound’s ability to penetrate fibrotic lung tissue and achieve pharmacologically relevant concentrations.
The TGF-β pathway is a central driver of fibrogenesis, promoting myofibroblast differentiation, extracellular matrix (ECM) deposition, and epithelial-mesenchymal transition. Bexotegrast’s dual integrin inhibition attenuates TGF-β activation at its source, offering a tissue-specific therapeutic advantage over systemic TGF-β blockers [2] [3].
In co-culture assays, bexotegrast suppressed αvβ6- and αvβ1-mediated TGF-β activation with IC50 values of 29.8 nM and 19.2 nM, respectively [4]. This localized inhibition reduces downstream pro-fibrotic signaling, including:
Notably, bexotegrast’s mechanism avoids systemic TGF-β blockade, which is associated with adverse effects such as immunosuppression and cardiovascular toxicity [2]. By targeting integrins overexpressed in diseased tissues, the compound achieves localized pathway modulation while preserving systemic TGF-β homeostasis.
Bexotegrast’s therapeutic potential hinges on its precision for αvβ6 and αvβ1 over structurally similar integrins. Comparative studies with pan-αv inhibitors like CWHM-12 and GSK3008348 highlight its superior selectivity profile [4]. For example, CWHM-12 inhibits αvβ1 and αvβ6 with IC50 values of 1.3 nM and 6.1 nM but also potently blocks αvβ3 (IC50 = 0.7 nM), which regulates angiogenesis and bone metabolism [4]. In contrast, bexotegrast’s >1,754-fold selectivity against αvβ3 minimizes off-target effects.
Binding kinetics studies reveal that bexotegrast stabilizes the open conformation of αvβ6’s βI domain, as demonstrated by cryo-electron microscopy (cryo-EM) [5]. This conformational locking prevents RGD-mediated interactions with latent TGF-β, effectively halting its activation. The compound’s small-molecule design enables reversible binding with rapid dissociation kinetics, allowing once-daily dosing while maintaining continuous integrin occupancy during fibrosis progression [3] [4].
Structural Insights from Cryo-EM Analysis
This multi-modal binding architecture underpins bexotegrast’s high specificity and sustained target engagement in fibrotic tissues.
Extensive mechanistic studies have demonstrated bexotegrast's potent inhibitory effects on collagen synthesis in bleomycin-induced pulmonary fibrosis models. In precision-cut lung slices prepared from bleomycin-injured mouse lungs, bexotegrast exhibited dose-dependent reduction of collagen type I alpha 1 mRNA expression by up to 71% at 1.82 μM concentration following 3-day incubation [1]. This inhibitory effect was consistently observed across multiple experimental conditions, with the compound demonstrating superior potency compared to standard-of-care therapies.
Comparative analysis revealed that bexotegrast required only 172 nanomolar concentration to achieve 50% inhibition of collagen type I alpha 1 expression in precision-cut lung slices, significantly outperforming nintedanib which required 897 nanomolar and pirfenidone which required 678 micromolar for equivalent inhibition [2]. The compound's dual mechanism of action proved particularly effective, as combined inhibition of αvβ6 and αvβ1 integrins demonstrated superior efficacy compared to single integrin inhibition alone.
In human idiopathic pulmonary fibrosis tissue samples, bexotegrast treatment resulted in a 54% reduction in collagen type I alpha 1 mRNA expression following 7-day incubation at 1.82 μM concentration [1]. This finding was corroborated by studies in precision-cut lung slices from multiple fibrotic lung disease patients, where bexotegrast at 200 nanomolar concentration significantly reduced expression of fibrotic genes including collagen type I alpha 1, collagen type III alpha 1, and connective tissue growth factor [3].
The mechanistic basis for these anti-fibrotic effects centers on bexotegrast's ability to block integrin-mediated activation of latent transforming growth factor-β. Both αvβ6 and αvβ1 integrins bind to latency-associated peptide, resulting in downstream SMAD2/3 phosphorylation and profibrotic gene expression [4]. By simultaneously inhibiting both pathways, bexotegrast prevents the cellular cascade leading to excessive collagen deposition characteristic of fibrotic diseases.
Data from ex vivo human lung tissue studies demonstrated that bexotegrast treatment specifically targets pathological fibroblast populations. Single-nuclei RNA sequencing analysis revealed that bexotegrast reduced expression of fibrogenesis-related genes in collagen type I alpha 1-positive and collagen triple helix repeat containing 1-positive myofibroblasts, cell populations identified as primary drivers of pulmonary fibrosis [5]. This targeted approach represents a significant advancement over broader anti-fibrotic strategies that may affect normal tissue homeostasis.
Mechanistic investigations of bexotegrast's effects on transforming growth factor-β signaling revealed significant modulation of SMAD2 phosphorylation in human lung tissue. In bronchoalveolar lavage fluid cell pellets from healthy volunteers, bexotegrast at 40 milligram daily dosing demonstrated approximately 50% reduction in SMAD2 phosphorylation compared to baseline [4]. This pharmacodynamic effect was dose-dependent, with participants achieving maximum plasma concentrations greater than 700 nanograms per milliliter showing a mean 58.6% reduction in phosphorylated SMAD2 to total SMAD2 ratio.
The relationship between plasma concentration and pharmacodynamic response was clearly established through exposure-response analysis. Participants with bexotegrast maximum plasma concentrations above 700 nanograms per milliliter consistently demonstrated significant reductions in SMAD2 phosphorylation, while those with lower concentrations showed minimal or no effect [4]. This concentration-dependent response provided critical guidance for optimal dosing in subsequent clinical trials.
Temporal analysis of SMAD2 phosphorylation inhibition revealed that peak effects occurred at 6 hours post-dose, with the 40 milligram treatment group showing significantly greater reduction compared to both placebo and 20 milligram groups [4]. The pharmacokinetic-pharmacodynamic relationship demonstrated that sustained plasma concentrations were necessary to maintain effective inhibition of transforming growth factor-β signaling in lung tissue.
Studies in precision-cut lung slices from idiopathic pulmonary fibrosis patients confirmed that bexotegrast's anti-fibrotic effects were mediated through SMAD2 phosphorylation inhibition. Treatment with 200 nanomolar bexotegrast resulted in significant downregulation of transforming growth factor-β pathway genes, including reductions in SMAD2-dependent transcriptional targets [3]. This mechanistic understanding established the scientific rationale for bexotegrast's therapeutic potential in fibrotic diseases.
The specificity of bexotegrast's effects on SMAD2 phosphorylation was demonstrated through comparative studies with other anti-fibrotic compounds. Unlike broad transforming growth factor-β receptor inhibitors that may cause systemic effects, bexotegrast's targeted approach through integrin inhibition provided localized modulation of transforming growth factor-β signaling specifically in fibrotic tissue where these integrins are upregulated [3].
Comprehensive in vivo efficacy studies in bleomycin-induced pulmonary fibrosis models demonstrated dose-dependent reductions in hydroxyproline content, a well-established marker of collagen deposition in fibrotic tissue. Bexotegrast administered orally at doses of 100, 250, and 500 milligrams per kilogram twice daily from day 7 to day 21 post-bleomycin challenge showed significant, dose-dependent reduction in interstitial fibrillar collagen deposition [1].
Hydroxyproline quantification revealed that bexotegrast treatment resulted in substantial decreases in total lung collagen content compared to vehicle-treated controls [2]. The compound's efficacy was particularly pronounced when administered during the fibrotic phase of disease development, indicating its potential for treating established fibrosis rather than merely preventing its initiation.
Fractional collagen synthesis measurements demonstrated that bexotegrast significantly reduced the rate of new collagen formation in bleomycin-injured lungs [2]. This finding was particularly important as it suggested that the compound could interrupt ongoing fibrotic processes, potentially offering therapeutic benefit in progressive fibrotic diseases.
The relationship between systemic exposure and hydroxyproline reduction was well-characterized through pharmacokinetic-pharmacodynamic modeling. Plasma concentrations of bexotegrast at 250 milligrams per kilogram oral dosing showed clear correlation with reductions in lung tissue hydroxyproline content [2]. This exposure-response relationship provided crucial information for translation to clinical dosing regimens.
Comparative studies with standard-of-care therapies revealed bexotegrast's superior efficacy in reducing hydroxyproline content. While nintedanib and pirfenidone showed modest effects on collagen deposition, bexotegrast achieved more substantial reductions at clinically relevant concentrations [2]. This enhanced efficacy was attributed to the compound's dual mechanism of action targeting both epithelial and fibroblast-mediated transforming growth factor-β activation.
Time-course studies demonstrated that hydroxyproline reduction was sustained throughout the treatment period, with continued improvement observed even after cessation of acute inflammatory phases [2]. This finding suggested that bexotegrast's anti-fibrotic effects persisted beyond the initial injury response, indicating potential for long-term therapeutic benefit.
Detailed morphometric analysis of fibroblast populations in bleomycin-treated animals revealed significant alterations in fibroblast activation and activity following bexotegrast treatment. Second harmonic generation imaging demonstrated dose-dependent reduction in fibrotic collagen deposition, with quantitative analysis showing decreased interstitial collagen area percentage in treated animals [2].
The compound's effects on fibroblast populations were characterized through analysis of phosphorylated SMAD3 to total SMAD3 ratios in lung tissue. Bexotegrast treatment at 100, 250, and 500 milligrams per kilogram resulted in significant, dose-dependent reductions in SMAD3 phosphorylation, indicating decreased fibroblast activation [2]. These findings correlated with reduced collagen deposition and improved lung architecture.
Morphometric evaluation of fibroblast distribution patterns showed that bexotegrast treatment altered the spatial organization of activated fibroblasts within fibrotic lesions. Treated animals demonstrated reduced clustering of activated fibroblasts in subpleural regions, areas typically associated with progressive fibrosis [5]. This redistribution pattern suggested that bexotegrast could modulate not only fibroblast activation but also their migratory behavior.
Analysis of specific fibroblast subpopulations revealed that bexotegrast particularly affected collagen triple helix repeat containing 1-positive myofibroblasts, a population identified as pathological drivers of fibrosis [5]. Treatment resulted in decreased numbers of these cells and reduced expression of fibrogenic markers within remaining populations. This selective targeting of pathological fibroblasts while preserving normal tissue repair mechanisms represented a significant therapeutic advantage.
Quantitative assessment of fibroblast proliferation markers demonstrated that bexotegrast treatment reduced excessive fibroblast proliferation without completely inhibiting normal wound healing responses [5]. This balanced effect was crucial for maintaining tissue repair capacity while preventing pathological fibrosis progression.
Longitudinal morphometric analysis revealed that bexotegrast's effects on fibroblast activity were maintained throughout the treatment period and showed evidence of disease regression rather than mere stabilization [2]. This finding suggested that the compound could potentially reverse established fibrotic changes, a capability not demonstrated by current standard-of-care therapies.
Comprehensive pharmacokinetic characterization of bexotegrast revealed favorable absorption, distribution, metabolism, and elimination properties supporting clinical development. Following oral administration, bexotegrast demonstrated good bioavailability with maximum plasma concentrations reached within 2 to 3 hours after single-dose administration [4]. The compound exhibited dose-proportional pharmacokinetics across the tested dose range, with steady-state concentrations achieved within 5 to 7 days of once-daily dosing.
The elimination half-life of bexotegrast was approximately 50 hours, supporting once-daily dosing regimens [4]. This extended half-life was particularly advantageous for maintaining sustained target engagement, as demonstrated by the pharmacokinetic-pharmacodynamic relationship observed in SMAD2 phosphorylation studies. The long half-life also improved patient compliance prospects by reducing dosing frequency requirements.
Biodistribution studies revealed that bexotegrast achieved therapeutically relevant concentrations in lung tissue, the primary target organ for pulmonary fibrosis treatment. Positron emission tomography imaging studies using competitive αvβ6-binding probes demonstrated dose-dependent receptor occupancy in fibrotic lung tissue [6]. The compound achieved estimated maximum receptor occupancy of 35%, 53%, 71%, 88%, and 92% after single doses of 60, 80, 120, 240, and 320 milligrams, respectively.
The relationship between plasma concentration and target engagement was well-characterized through pharmacokinetic-pharmacodynamic modeling. Unbound plasma concentrations correlated with receptor occupancy according to saturation kinetics, with an estimated half-maximal effective concentration of 3.32 nanograms per milliliter [6]. This relationship provided critical information for optimizing dosing regimens to achieve maximal therapeutic benefit.
Tissue distribution studies revealed preferential accumulation of bexotegrast in fibrotic versus normal lung tissue, likely due to increased expression of target integrins in diseased areas [6]. This selective distribution pattern enhanced the therapeutic index by concentrating drug activity where it was most needed while minimizing exposure to normal tissues.
Metabolic stability studies demonstrated that bexotegrast was primarily eliminated through hepatic metabolism, with no evidence of significant drug-drug interactions with commonly used medications [7]. The compound's metabolic profile was consistent across species, supporting translation of preclinical pharmacokinetic data to clinical settings.
Dose-exposure relationships were linear across the therapeutic dose range, with total and unbound plasma concentrations increasing proportionally with administered dose [8]. This predictable pharmacokinetic behavior facilitated dose selection for clinical trials and supported the development of population pharmacokinetic models for individualized dosing approaches.
The compound's pharmacokinetic profile was maintained across different patient populations, including those with varying degrees of pulmonary function impairment [9]. This consistency was important for establishing uniform dosing recommendations across the diverse patient population affected by idiopathic pulmonary fibrosis and related conditions.